molecular formula C33H40O19 B12466807 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12466807
M. Wt: 740.7 g/mol
InChI Key: LXOPDILLGIDKLW-SWTLGULDSA-N
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Description

The compound “7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one” is a complex organic molecule. It is characterized by multiple hydroxyl groups and a chromen-4-one core, which is a type of flavonoid. This compound is notable for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including glycosylation reactions to attach the sugar moieties to the chromen-4-one core. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors, catalysts like Lewis acids, and solvents such as dichloromethane or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale glycosylation processes, utilizing automated reactors to control temperature, pH, and reaction times precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoids.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase and lipoxygenase, reducing inflammation.

    Signal Transduction: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid with comparable glycosylation patterns and biological activities.

    Rutin: A glycosylated flavonoid with similar structural features and health benefits.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability. Its distinct structure may also result in unique interactions with biological targets, leading to specific therapeutic effects.

Properties

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19-,20-,22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,32+,33-/m1/s1

InChI Key

LXOPDILLGIDKLW-SWTLGULDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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